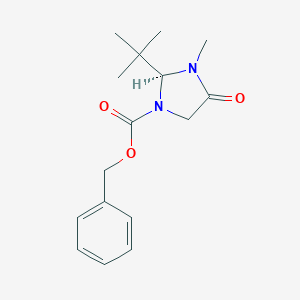

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

Description

Properties

IUPAC Name |

benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQABAXFGVJED-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350799 | |

| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119906-49-9 | |

| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action for Macmillan imidazolidinone organocatalysts

An In-Depth Technical Guide to the Mechanism of Action of MacMillan Imidazolidinone Organocatalysts

Introduction: A Paradigm Shift in Asymmetric Synthesis

The advent of organocatalysis has revolutionized the field of synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts.[1][2] Among the pioneers of this field, the work of Professor David MacMillan stands out for the development of imidazolidinone-based organocatalysts.[3] These small organic molecules, often derived from natural amino acids, have proven to be remarkably effective in catalyzing a wide array of asymmetric transformations with high enantioselectivity.[3][4] Their operational simplicity, stability to air and moisture, and low toxicity make them highly attractive for applications ranging from academic research to industrial-scale drug development.[1][4]

This guide provides a detailed exploration of the core mechanistic principles that govern the function of MacMillan imidazolidinone organocatalysts. As a senior application scientist, the focus here is not merely on the "what" but the "why"—delving into the causal relationships between catalyst structure, intermediate formation, and stereochemical outcome. We will dissect the primary activation modes, examine the structural features that ensure high fidelity in stereocontrol, and provide a practical, field-tested experimental protocol to illustrate these principles in action.

Core Mechanistic Principles: The Power of Iminium and Enamine Activation

MacMillan imidazolidinone catalysts operate primarily through two distinct yet complementary activation modes: iminium catalysis and enamine catalysis .[4] A third, less common mode, SOMO (Singly Occupied Molecular Orbital) catalysis , extends their utility to radical reactions.[4] The choice of activation pathway is dictated by the nature of the carbonyl substrate.

Iminium Ion Catalysis: Lowering the LUMO

The most prominent activation mode for these catalysts is iminium ion formation, a strategy that enhances the electrophilicity of α,β-unsaturated aldehydes and ketones.[4][5] The catalytic cycle begins with the rapid and reversible condensation of the secondary amine of the imidazolidinone catalyst with the carbonyl group of the substrate. This reaction, often facilitated by a mild acid co-catalyst, forms a transient, chiral iminium ion.[3][6]

The key to this activation strategy lies in the electronic nature of the iminium ion. The positive charge on the nitrogen atom acts as a powerful electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system.[4] This LUMO-lowering effect renders the β-carbon of the α,β-unsaturated system highly susceptible to attack by even weak nucleophiles.[4][7]

The genius of the MacMillan catalyst design is its ability to translate this electronic activation into precise stereochemical control. The bulky substituents on the chiral imidazolidinone backbone effectively shield one of the two enantiotopic faces of the iminium ion, leaving the other exposed for nucleophilic attack.[7][8] For instance, in the first-generation catalyst, the benzyl group effectively blocks the Si face, thereby directing incoming nucleophiles to the Re face of the activated olefin.[7] This elegant control of the steric environment is the cornerstone of the high enantioselectivities observed in reactions such as the Diels-Alder, Friedel-Crafts, and 1,3-dipolar cycloadditions.[3][5]

The catalytic cycle is completed by the hydrolysis of the resulting enamine intermediate, which releases the product and regenerates the catalyst for the next turnover.[8]

Enamine Catalysis: Raising the HOMO

When the substrate is a saturated aldehyde or ketone, the catalyst operates via an enamine mechanism.[4] In this pathway, the condensation of the catalyst with the carbonyl compound forms a chiral enamine intermediate. Unlike the electron-withdrawing nature of the iminium ion, the nitrogen atom in the enamine acts as an electron-donating group. This donation of electron density into the π-system raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon of the original carbonyl compound nucleophilic and reactive towards electrophiles.[4]

The stereochemical outcome is again controlled by the steric environment of the catalyst backbone, which directs the approach of the electrophile to one face of the enamine.[4] This mode of activation is fundamental to highly enantioselective α-functionalization reactions, including α-alkylations, α-halogenations, and aldol reactions.[4] Upon reaction with an electrophile, the resulting iminium ion is hydrolyzed to release the α-functionalized product and regenerate the catalyst.

Data Summary: Performance in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a hallmark transformation for MacMillan catalysts, showcasing the power of iminium ion activation. The data below, adapted from seminal work in the field, illustrates the high efficiency and enantioselectivity achieved with the first-generation catalyst across various substrates.[3][8]

| Entry | Diene | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentadiene | Acrolein | 86 | 90 |

| 2 | Cyclopentadiene | Crotonaldehyde | 82 | 94 |

| 3 | 1,3-Butadiene | Crotonaldehyde | 85 | 92 |

| 4 | Isoprene | Cinnamaldehyde | 91 | 93 |

| 5 | Cyclohexadiene | Acrolein | 88 | 89 |

Conditions: Catalyst (20 mol%), HCl·H₂O (1 equiv), CH₃CN, -85 °C. Data are representative and synthesized from literature reports.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol provides a self-validating, step-by-step methodology for a typical enantioselective Diels-Alder reaction using a first-generation MacMillan catalyst. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize the chiral [4+2] cycloadduct from cyclopentadiene and cinnamaldehyde with high enantioselectivity.

Materials:

-

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (First-Generation MacMillan Catalyst)

-

Cinnamaldehyde (freshly distilled or passed through a short plug of silica)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Acetonitrile (CH₃CN), anhydrous

-

Hydrochloric acid (HCl), 4 M solution in dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Methodology:

-

Catalyst Preparation and Activation (The "Why"): The catalyst is typically used as its hydrochloride salt. The acid is crucial for facilitating the formation of the iminium ion and preventing catalyst degradation pathways.

-

To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add the MacMillan catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous acetonitrile (5.0 mL) and stir until the catalyst dissolves.

-

Cool the solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

-

-

Substrate Addition (The "Why"): Cinnamaldehyde is the dienophile that will be activated by the catalyst. Adding it to the cooled catalyst solution ensures that activation occurs under controlled conditions before the diene is introduced.

-

Add cinnamaldehyde (1.0 mmol, 1.0 equiv) to the stirred catalyst solution. Stir for 10 minutes to allow for pre-formation of the iminium ion.

-

-

Diene Addition and Reaction (The "Why"): Cyclopentadiene is a highly reactive diene. It is added last to initiate the cycloaddition with the activated iminium ion. The low temperature is critical for maximizing enantioselectivity by enhancing the energetic difference between the two diastereomeric transition states.

-

Slowly add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Allow the reaction to stir at -20 °C for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of cinnamaldehyde.

-

-

Reaction Quench and Workup (The "Why"): The reaction is quenched to stop the catalytic cycle and neutralize the acid. The aqueous workup serves to remove the water-soluble catalyst and any remaining acidic/basic species.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis (The "Why"): The crude product is purified to isolate the desired cycloadduct. Chiral HPLC or GC is then used to determine the enantiomeric excess, which is the ultimate measure of the catalyst's performance.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Conclusion: An Enduring Legacy in Catalysis

The MacMillan imidazolidinone organocatalysts represent a triumph of rational design in asymmetric synthesis. By leveraging fundamental principles of physical organic chemistry, these catalysts provide a robust and highly general platform for the enantioselective construction of complex molecular architectures. Their mechanism of action, centered on the elegant concepts of iminium and enamine activation, allows for the precise control of stereochemistry through a sterically demanding chiral scaffold. The continued development and application of these catalysts in both academic and industrial settings underscore their profound impact on modern drug discovery and the broader field of chemical synthesis.[1][5]

References

- Cozzi, A. Gualandi, L. Mengozzi, and C. M. Wilson, in Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2, ed. M. North and M. North, The Royal Society of Chemistry, 2015, ch. 18, pp. 164-195.

- Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 2022.

- Macmillan Imidazolidinone Organoc

- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 2023.

- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University.

- Preparation of the MacMillan Imidazolidinones.

- Iminium C

- Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation.

- The Advent and Development of the Field of Enantioselective Organocatalysis. Macmillan Group, Princeton University.

- The advent and development of organocatalysis.

- Synergistic catalysis: A powerful strategy in organic synthesis. Chemical Science, 2012.

- David MacMillan, a leading light in organocatalysis, takes James Mitchell Crow on a tour of the field. Chemistry World, 2008.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. rsc.org [rsc.org]

- 3. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (S)-2-tert-butyl-3-methyl-4-imidazolidinone: A Pillar of Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Catalyst

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the arsenal of tools available to the contemporary chemist, asymmetric organocatalysis has emerged as a powerful and environmentally conscious alternative to traditional metal-based catalysts.[1] At the forefront of this revolution are the Macmillan imidazolidinone catalysts, a class of small organic molecules that have demonstrated remarkable efficacy in a wide array of asymmetric transformations. This guide provides an in-depth technical overview of a cornerstone of this catalyst family: (S)-2-tert-butyl-3-methyl-4-imidazolidinone . We will delve into its fundamental identifiers, synthesis, mechanistic underpinnings, and key applications, offering field-proven insights and detailed protocols for the discerning researcher.

Part 1: Core Identifiers and Physicochemical Properties

While commercially often available as its trifluoroacetic acid (TFA) salt for enhanced stability and handling, understanding the properties of both the salt and the free base is crucial for its effective application.

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone Trifluoroacetic Acid

This is the most commonly encountered form of the catalyst. The TFA salt is a white to off-white solid that is generally stable under aerobic conditions and at room temperature for extended periods, although storage at 2-8°C is recommended for long-term preservation.

| Identifier | Value | Source(s) |

| CAS Number | 900503-70-0 | [2][3] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₃ | [4] |

| Molecular Weight | 270.25 g/mol | [2] |

| Synonyms | (S)-(+)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidinium trifluoroacetate | [2] |

| Melting Point | 99-103 °C | [3] |

| Appearance | White to off-white solid | [3] |

| InChI Key | HKHKOEMMPVPVOS-FJXQXJEOSA-N | [3] |

(S)-2-tert-butyl-3-methyl-4-imidazolidinone (Free Base)

Information regarding the isolated free base is less common in commercial and literature sources, as it is typically generated in situ or used directly after synthesis. It is important to note that the free base is more susceptible to degradation and should be handled under an inert atmosphere.

Part 2: Synthesis of the Catalyst Core

The synthesis of imidazolidinone catalysts is a well-established procedure, typically involving the condensation of an α-amino amide with a carbonyl compound. This straightforward approach allows for modularity in catalyst design.

Conceptual Synthesis Workflow

Caption: General synthetic route to the imidazolidinone core.

Detailed Experimental Protocol: Synthesis of (S)-2-tert-butyl-3-methyl-4-imidazolidinone

This protocol is adapted from established methodologies for the synthesis of Macmillan-type catalysts.[5]

Materials:

-

(S)-Alanine N-methylamide

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Chloroform (CHCl₃), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add (S)-alanine N-methylamide (1.0 eq) and Yb(OTf)₃ (0.01 eq).

-

Solvent and Reagent Addition: Add anhydrous chloroform to dissolve the starting materials. To this stirring solution, add pivalaldehyde (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude imidazolidinone can be purified by flash column chromatography on silica gel.

Part 3: Mechanism of Action - Iminium Ion Catalysis

The remarkable utility of (S)-2-tert-butyl-3-methyl-4-imidazolidinone stems from its ability to activate α,β-unsaturated aldehydes towards nucleophilic attack through the reversible formation of a chiral iminium ion. This mode of activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, rendering it more susceptible to reaction with a variety of nucleophiles.[6]

Caption: The catalytic cycle of iminium ion activation.

The stereochemical outcome of the reaction is dictated by the chiral environment of the imidazolidinone catalyst. The bulky tert-butyl group effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.[7]

Part 4: Key Applications in Asymmetric Synthesis

(S)-2-tert-butyl-3-methyl-4-imidazolidinone has proven to be a highly versatile catalyst for a range of important asymmetric transformations.

Asymmetric Friedel-Crafts Alkylation

This catalyst excels in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes.[8][9]

General Experimental Protocol:

Materials:

-

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid (5-20 mol%)

-

α,β-Unsaturated aldehyde (1.0 eq)

-

Pyrrole or Indole derivative (1.2 eq)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a vial charged with the (S)-(+)-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid (0.1 eq), add the pyrrole or indole derivative (1.2 eq) and the solvent.

-

Aldehyde Addition: Cool the mixture to the desired temperature (e.g., -80 °C to room temperature) and add the α,β-unsaturated aldehyde (1.0 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography.

Asymmetric 1,3-Dipolar Cycloaddition

The catalyst facilitates the highly enantioselective [3+2] cycloaddition of nitrones to α,β-unsaturated aldehydes, providing access to chiral isoxazolidines, which are valuable precursors to β-amino alcohols and other important building blocks.

General Experimental Protocol:

Materials:

-

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid (10-20 mol%)

-

α,β-Unsaturated aldehyde (1.0 eq)

-

Nitrone (1.2 eq)

-

A suitable solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Catalyst Activation: In a reaction vessel, dissolve the (S)-(+)-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid and the nitrone in the chosen solvent.

-

Substrate Addition: Cool the solution to the desired temperature and add the α,β-unsaturated aldehyde.

-

Reaction Progression: Allow the reaction to stir at the specified temperature until the starting materials are consumed, as indicated by TLC analysis.

-

Workup and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Part 5: Characterization Data

While specific spectral data can vary slightly based on the solvent and instrument used, representative ¹H and ¹³C NMR chemical shifts are crucial for catalyst verification. Researchers should always acquire their own analytical data for newly synthesized or purchased batches.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-4.2 (m, 1H), 3.5-3.7 (m, 1H), 3.2-3.4 (m, 1H), 2.8-3.0 (s, 3H), 1.0-1.2 (s, 9H). The trifluoroacetic acid counter-ion will also show a characteristic signal.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~175, 70, 60, 45, 35, 25. The signals for the trifluoroacetate anion will also be present.

Part 6: Safe Handling, Storage, and Disposal

As with all chemical reagents, proper handling and safety precautions are imperative.

-

Handling: (S)-2-tert-butyl-3-methyl-4-imidazolidinone trifluoroacetic acid is classified as an irritant and is harmful if swallowed.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the catalyst in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to maintain its catalytic activity.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Due to its organic nature, it is typically disposed of via incineration. Avoid release into the environment.[1]

Conclusion: A Versatile Tool for Asymmetric Synthesis

(S)-2-tert-butyl-3-methyl-4-imidazolidinone has solidified its position as a privileged catalyst in the field of asymmetric organocatalysis. Its ease of synthesis, operational simplicity, and high efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions make it an invaluable tool for researchers in academia and industry. By understanding its fundamental properties, mechanism of action, and practical application through detailed protocols, scientists can continue to leverage this powerful catalyst to access complex chiral molecules with high levels of stereocontrol, driving innovation in drug discovery and materials science.

References

-

Puglisi, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(10), 1919. Available at: [Link]

-

Rossi, S., et al. (2017). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. Available at: [Link]

-

Macmillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. Available at: [Link]

-

North, M., et al. (2012). Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Journal of Chemical Education, 89(1), 110-112. Available at: [Link]

-

Procaccio, V., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 93. Available at: [Link]

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371. Available at: [Link]

-

Della-Felice, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. Available at: [Link]

-

ChemTube3D. (n.d.). Enantioselective Organocatalytic Friedel-Crafts Alkylation. Retrieved from [Link]

-

Overman, L. E., et al. (2010). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Organic letters, 12(22), 5278–5281. Available at: [Link]

-

Nur Liyana Sakinah, M. A., et al. (2017). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. ResearchGate. Available at: [Link]

-

Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 60. Available at: [Link]

-

PubChem. (n.d.). 2-Tert-butyl-4-methoxycarbonyl-1,3-oxazolidine-3-carboxylic acid. Retrieved from [Link]

-

Uniscience Publishers. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Retrieved from [Link]

-

Wang, Y., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(11), 2828. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to. Retrieved from [Link]

-

Singh, R. P., et al. (2014). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. ChemistrySelect, 1(17), 5489-5493. Available at: [Link]

-

PubChem. (n.d.). Methylisothiazolinone. Retrieved from [Link]

-

YouTube. (2019, February 28). Organic 2 Lab ACHM 223 Experiment - Friedel Crafts Acylation. Retrieved from [Link]

-

Crow, J. M. (2007). David MacMillan, a leading light in organocatalysis, takes James Mitchell Crow on a tour of the field. Chemistry World. Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

Sources

- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 900503-36-8|(R)-2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chemtube3d.com [chemtube3d.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for (S)-Imidazolidin-4-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-imidazolidin-4-one, a valuable chiral building block in organic synthesis and drug development. Recognizing the challenges in sourcing direct, published NMR data for this specific parent compound, this guide offers a reasoned estimation of its ¹H and ¹³C NMR spectra based on an analysis of structurally related derivatives. More critically, it furnishes a detailed, field-proven protocol for the acquisition and analysis of this crucial data, empowering researchers to validate and expand upon these findings.

Introduction: The Significance of (S)-Imidazolidin-4-one

(S)-imidazolidin-4-one belongs to a class of five-membered heterocyclic compounds that are integral to the development of a wide array of biologically active molecules. The inherent chirality at the C5 position makes it a sought-after synthon for the asymmetric synthesis of pharmaceuticals and other complex organic molecules. Its derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its downstream products.

Estimated ¹H and ¹³C NMR Spectroscopic Data

The following tables present an educated estimation of the ¹H and ¹³C NMR chemical shifts for (S)-imidazolidin-4-one. These estimations are derived from the analysis of published data for various substituted imidazolidin-4-ones, taking into account the electronic and steric effects of different substituents on the imidazolidinone core. It is crucial for researchers to acquire experimental data on their specific samples to confirm these values.

Table 1: Estimated ¹H NMR Data for (S)-Imidazolidin-4-one

| Proton | Estimated Chemical Shift (ppm) | Estimated Multiplicity | Estimated Coupling Constant (J) in Hz |

| H-1 (NH) | 7.0 - 8.0 | broad singlet | - |

| H-2 (CH₂) | ~3.8 | singlet | - |

| H-3 (NH) | 5.0 - 6.0 | broad singlet | - |

| H-5 (CH) | ~4.0 | triplet | ~ 6-8 |

Table 2: Estimated ¹³C NMR Data for (S)-Imidazolidin-4-one

| Carbon | Estimated Chemical Shift (ppm) |

| C-2 (CH₂) | ~45 |

| C-4 (C=O) | ~175 |

| C-5 (CH) | ~55 |

Causality Behind Experimental Choices for NMR Data Acquisition

The selection of appropriate experimental parameters is critical for obtaining high-quality, interpretable NMR spectra. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Experimental Protocol: ¹H and ¹³C NMR of (S)-Imidazolidin-4-one

1. Sample Preparation:

-

Rationale: Proper sample preparation is the foundation of a good NMR experiment. The choice of solvent is critical to dissolve the sample and to avoid signal overlap with the analyte. Deuterated solvents are used to prevent the large solvent proton signal from overwhelming the analyte signals.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of (S)-imidazolidin-4-one.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[1] DMSO-d₆ is often a good choice for imidazolidinones due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of NH protons, making them more likely to be observed.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference.

-

2. NMR Spectrometer Setup:

-

Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex spin systems.[1]

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

3. ¹H NMR Data Acquisition:

-

Rationale: The ¹H NMR experiment provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

Procedure:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to TMS (0 ppm) or the residual solvent peak.

-

4. ¹³C NMR Data Acquisition:

-

Rationale: The ¹³C NMR experiment provides information about the number of different types of carbon atoms and their chemical environment. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Procedure:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to TMS (0 ppm) or the solvent peak.

-

5. 2D NMR Experiments (Optional but Recommended):

-

Rationale: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural confirmation by revealing proton-proton and proton-carbon correlations, respectively.

-

Procedure:

-

Acquire a COSY spectrum to identify coupled proton systems.

-

Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

Visualization of the NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectroscopic data for (S)-imidazolidin-4-one, alongside a robust experimental protocol for its acquisition. While the provided spectral data is an estimation based on scientific precedent, the detailed methodology empowers researchers to obtain and confirm this critical information for their specific samples. The combination of estimated data and a practical workflow serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this important chiral building block.

References

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024, June 6). Advanced Journal of Chemistry, Section A. Retrieved January 23, 2026, from [Link]

Sources

Topic: The Role of (S)-Imidazolidinone in Asymmetric Synthesis: From Chiral Auxiliary to Organocatalytic Powerhouse

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Among the myriad tools available to the synthetic chemist, the (S)-imidazolidinone scaffold has carved out a uniquely influential role. Initially explored within the classical framework of chiral auxiliaries, its true potential was unlocked through the paradigm-shifting work of David MacMillan, which repurposed it as a highly efficient asymmetric organocatalyst. This guide provides a deep technical dive into the core principles, practical applications, and field-proven insights surrounding the use of (S)-imidazolidinone catalysts, moving beyond a simple recitation of protocols to explain the fundamental causality that drives their remarkable efficacy and stereoselectivity.

Conceptual Evolution: From Stoichiometric Auxiliary to Asymmetric Catalyst

However, the field of organocatalysis offers a more atom-economical and operationally simple alternative. Here, a small, purely organic molecule—a catalyst—is used in substoichiometric amounts to accelerate a reaction and control its stereochemical outcome without being consumed. The (S)-imidazolidinone-based structures, famously known as MacMillan catalysts , represent the pinnacle of this approach. They operate not by covalent attachment to the final product, but by transiently activating the substrate through the formation of a chiral intermediate, guiding the reaction, and then turning over to repeat the cycle. This guide will focus predominantly on this catalytic role, as it represents the most significant and widespread application of the (S)-imidazolidinone core in modern synthesis.

The Mechanistic Core: Iminium Ion Activation

The remarkable efficacy of MacMillan's imidazolidinone catalysts stems from a single, powerful principle: iminium ion activation .[4][5] This catalytic strategy emulates the activation provided by traditional Lewis acids but within a metal-free framework. The cycle is initiated by the rapid and reversible condensation of the secondary amine of the (S)-imidazolidinone catalyst with an α,β-unsaturated aldehyde.

This condensation forms a positively charged iminium ion . The critical consequence of this transformation is the significant lowering of the aldehyde's Lowest Unoccupied Molecular Orbital (LUMO).[4][6] From a practical standpoint, this LUMO-lowering dramatically enhances the electrophilicity of the β-carbon, making the substrate highly susceptible to attack by even weak nucleophiles.

Stereocontrol is governed by the inherent chirality of the imidazolidinone backbone. The bulky substituent at the C5 position (typically a benzyl group) effectively shields one face of the planar iminium ion intermediate. This steric blockade leaves the opposite face preferentially open for nucleophilic attack, thus dictating the absolute stereochemistry of the newly formed C-C bond.[7][8] Upon completion of the bond-forming event, the resulting enamine undergoes rapid hydrolysis to release the enantioenriched product and regenerate the catalyst, allowing the cycle to continue.

Catalyst Evolution: Engineering for Success

The development of imidazolidinone catalysts has been a story of rational design leading to enhanced performance.

-

First-Generation Catalyst : The pioneering catalyst, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone (often used as its HCl salt), demonstrated the viability of the iminium activation strategy, particularly in the Diels-Alder reaction.[4]

-

Second-Generation Catalyst : To improve reactivity and expand the substrate scope, the second-generation catalyst, (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone, was developed.[9] The key innovation was the replacement of the C2-gem-dimethyl group with a bulky tert-butyl group. This modification serves a crucial purpose: it further restricts the conformational freedom of the iminium ion intermediate, enhancing the facial shielding provided by the C5-benzyl group and leading to higher levels of enantioselectivity across a broader range of reactions, most notably in Friedel-Crafts alkylations.

| Catalyst Generation | Key Structural Feature | Representative Application | Typical Enantioselectivity |

| First-Generation | C2: gem-dimethyl | Diels-Alder Reaction | 85-95% ee |

| Second-Generation | C2: tert-butyl | Friedel-Crafts Alkylation | 90-98% ee[9] |

Key Applications and Field-Proven Protocols

The utility of (S)-imidazolidinone catalysts spans a wide array of carbon-carbon bond-forming reactions. Below are detailed protocols for two of its most impactful applications.

The Asymmetric Diels-Alder Reaction

This reaction was the first demonstration of the power of imidazolidinone catalysis and remains a robust method for constructing enantioenriched six-membered rings, which are prevalent in natural products.[10]

Causality Behind Experimental Choices:

-

Catalyst Salt: The catalyst is used as a hydrochloride salt. The acidic proton is essential to facilitate the condensation with the aldehyde and promote the formation of the key iminium ion intermediate.

-

Solvent: A polar aprotic solvent like a THF/water mixture is often used. THF solubilizes the organic reagents, while a small amount of water can facilitate catalyst turnover via hydrolysis of the post-reaction enamine intermediate.

-

Temperature: Reactions are typically run at room temperature or below. Lower temperatures can often enhance enantioselectivity by reducing the thermal energy of the system, thereby magnifying the energetic difference between the two diastereomeric transition states.

Step-by-Step Experimental Protocol: Organocatalytic Diels-Alder Reaction

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride catalyst (e.g., 0.05 mmol, 10 mol%).

-

Solvent Addition: Add the solvent system, for instance, a 9:1 mixture of Tetrahydrofuran (THF) and water (2.0 mL). Stir the resulting suspension.

-

Reagent Addition: Add the diene (e.g., cyclopentadiene, 1.0 mmol, 20 equivalents) to the catalyst suspension. Subsequently, add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.5 mmol, 1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot, observing the disappearance of the starting aldehyde. Typical reaction times range from 3 to 12 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (1 x 5 mL).

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Asymmetric Friedel-Crafts Alkylation of Heterocycles

The direct alkylation of electron-rich heterocycles like indoles and pyrroles is a formidable challenge for traditional Lewis acids, which often coordinate to the heteroatom, leading to deactivation or undesired side reactions. Iminium catalysis elegantly circumvents this issue, providing a powerful and direct route to valuable chiral indole derivatives.[9][11]

Causality Behind Experimental Choices:

-

Second-Generation Catalyst: The (2S,5S)-2-tert-butyl catalyst is superior for this transformation as it provides a more sterically defined environment, leading to higher enantioselectivities.[9]

-

Solvent and Additive: Dichloromethane (CH2Cl2) is a common solvent. The addition of a protic co-solvent like isopropanol (i-PrOH) has been shown to dramatically accelerate the reaction without compromising enantioselectivity, likely by aiding in the protonolysis steps of the catalytic cycle.[9]

-

Low Temperature: Performing the reaction at significantly reduced temperatures (e.g., -83 °C, acetone/dry ice bath) is critical for maximizing enantiocontrol.[9]

Step-by-Step Experimental Protocol: Friedel-Crafts Alkylation of Indole

-

Catalyst & Indole Solution: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the second-generation catalyst (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.1 mmol, 20 mol%) and Trifluoroacetic acid (TFA, 0.1 mmol, 20 mol%) in the chosen solvent system (e.g., 85:15 v/v CH₂Cl₂/i-PrOH, 4.0 mL). Add the indole substrate (e.g., N-methylindole, 0.5 mmol, 1.0 equivalent).

-

Cooling: Cool the resulting solution to the desired temperature (e.g., -83 °C) using an appropriate cooling bath.

-

Aldehyde Addition: Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 0.75 mmol, 1.5 equivalents) dropwise over 5 minutes.

-

Reaction: Vigorously stir the mixture at the low temperature for the required duration (typically 12-24 hours). Monitor the reaction by TLC.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, then extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification and Analysis: Purify the residue via flash chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.[9]

| Indole Substrate | Aldehyde | Yield (%) | ee (%) |

| N-Methylindole | Crotonaldehyde | 84 | 92[9] |

| N-Methylindole | Cinnamaldehyde | 87 | 90 |

| Indole | Crotonaldehyde | 74 | 91 |

| 5-Methoxyindole | Crotonaldehyde | 91 | 93 |

Conclusion: A Pillar of Modern Synthesis

The (S)-imidazolidinone scaffold, particularly in its role as an organocatalyst, has fundamentally altered the landscape of asymmetric synthesis. By providing a robust, metal-free platform for the activation of α,β-unsaturated aldehydes via iminium ion formation, these catalysts have enabled the development of a vast portfolio of highly enantioselective transformations. The principles of rational catalyst design have led to generational improvements, broadening their applicability and enhancing their efficacy. For researchers in both academic and industrial settings, the (S)-imidazolidinone catalysts are not merely reagents; they are a validated system for the reliable and predictable construction of complex chiral molecules, driving innovation in drug discovery and total synthesis.

References

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]

-

Gale, P. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (265), 23-28. [Link]

-

The Organic Chemistry Tutor. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

-

Gerosa, G. G., Marcarino, M. O., Spanevello, R. A., Suárez, A. G., & Sarotti, A. M. (2020). Re-engineering organocatalysts for asymmetric Friedel-Crafts alkylation of indoles through computational studies. ACS Catalysis, 10(15), 8746–8755. [Link]

-

Wikipedia contributors. (2023, November 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371. [Link]

-

Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Link]

-

University of Rochester. (n.d.). Evans' oxazolidinone enolates. [Link]

-

No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. [Link]

-

Sarotti, A. M. (2020). Re-engineering organocatalysts for asymmetric Friedel-Crafts alkylation of indoles through computational studies. CONICET Digital. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

-

Paras, N. A., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(27), 7894–7895. [Link]

-

Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

-

Palomo, C., et al. (2014). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Nature Communications, 5, 3633. [Link]

-

MacMillan, D. W. C. (n.d.). The Advent and Development of the Field of Enantioselective Organocatalysis. MacMillan Group, Princeton University. [Link]

-

Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]

-

Alexakis, A., & Bäckvall, J.-E. (Eds.). (2008). Organocatalytic conjugate addition in stereoselective synthesis. Topics in Organometallic Chemistry, 25. [Link]

-

ResearchGate. (2002). The first general enantioselective catalytic Diels-Alder reaction with simple alpha,beta-unsaturated ketones. [Link]

-

Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society, 125(5), 1192–1194. [Link]

-

Pelliccia, S., & D'Acquarica, I. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Catalysts, 12(2), 153. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Solubility Profile of (S)-2-tert-Butyl-3-methyl-4-imidazolidinone and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of the chiral organocatalyst, (S)-2-tert-Butyl-3-methyl-4-imidazolidinone, and its common salt forms, such as the trifluoroacetic acid salt. A thorough understanding of solubility is paramount in drug development and process chemistry for ensuring consistent performance, bioavailability, and optimal reaction conditions. This document moves beyond a simple recitation of methods to offer a rationale-driven approach to solubility studies, grounded in the physicochemical properties of the molecule. We will explore the critical interplay between solid-state properties, solvent selection, and analytical methodologies to construct a complete and actionable solubility profile.

Introduction: The Critical Role of Solubility in the Application of Chiral Imidazolidinones

(S)-2-tert-Butyl-3-methyl-4-imidazolidinone belongs to a class of highly effective chiral organocatalysts, often referred to as MacMillan catalysts. These catalysts are instrumental in a variety of stereoselective transformations.[1][2] The efficiency of these reactions, particularly in process scale-up, is intrinsically linked to the solubility of the catalyst in the reaction medium. Poor solubility can lead to challenges in reaction kinetics, catalyst loading, and purification. In the context of drug development, where imidazolidinone derivatives may themselves be active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and formulation strategies.

This guide will focus on establishing a robust solubility profile, a critical dataset for any scientist working with this class of compounds. We will delve into both theoretical considerations and practical experimental protocols.

Physicochemical Properties and Predicted Solubility Behavior

A preliminary in-silico analysis of the parent molecule, (S)-2-tert-Butyl-3-methyl-4-imidazolidinone, provides valuable insights into its expected solubility behavior.

Table 1: Predicted Physicochemical Properties of (S)-2-tert-Butyl-3-methyl-4-imidazolidinone

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~170.25 g/mol | Moderate molecular weight suggests reasonable solubility in organic solvents. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates a preference for lipophilic environments over aqueous media. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding, enhancing solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 | The carbonyl and nitrogen atoms can accept hydrogen bonds, influencing interactions with various solvents. |

| pKa | (Estimated) Basic ~3-5; Acidic >14 | The basic nitrogen suggests that solubility will be highly pH-dependent in aqueous solutions. |

The presence of both hydrophobic (tert-butyl group) and polar (imidazolidinone ring) moieties suggests a solubility profile that will be highly dependent on the solvent's polarity and hydrogen bonding capacity. The basicity of the ring nitrogen is a key feature; protonation at lower pH will form a cationic species, which is expected to have significantly higher aqueous solubility. This is a critical consideration when working with salt forms, such as the trifluoroacetic acid salt.[3]

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility profile requires a systematic investigation across a range of relevant solvents and conditions. The following sections outline the recommended experimental workflow.

Materials and Reagents

-

(S)-2-tert-Butyl-3-methyl-4-imidazolidinone (or its salt form) of high purity (>98%)

-

A diverse panel of solvents (e.g., water, buffers of varying pH, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene, heptane)

-

Analytical standards for quantification (e.g., HPLC, UPLC)

-

Standard laboratory glassware and equipment (e.g., vials, magnetic stirrers, temperature-controlled shaker, analytical balance)

Experimental Workflow: From Screening to Definitive Measurement

The determination of solubility is a tiered process, beginning with rapid screening and progressing to more precise equilibrium solubility measurements.

Diagram 1: Experimental Workflow for Solubility Profiling

Caption: The relationship between pH, protonation state, and aqueous solubility.

Protocol: The shake-flask method is employed using a series of buffered solutions covering a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Illustrative Solubility Data for (S)-2-tert-Butyl-3-methyl-4-imidazolidinone

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water (pH 7.0) | 25 | < 0.1 | Practically Insoluble |

| 0.1 M HCl (pH 1) | 25 | 15.2 | Soluble |

| Phosphate Buffer (pH 7.4) | 37 | 0.2 | Sparingly Soluble |

| Methanol | 25 | 55.8 | Freely Soluble |

| Acetonitrile | 25 | 28.3 | Soluble |

| Dichloromethane | 25 | > 100 | Very Soluble |

| Toluene | 25 | 12.5 | Sparingly Soluble |

| Heptane | 25 | < 0.1 | Practically Insoluble |

Note: The values in this table are hypothetical and for illustrative purposes only.

The Impact of Counter-Ions on Solubility

For the salt form, such as (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid, the solubility profile, particularly in aqueous media, will be significantly different from the free base. The trifluoroacetate salt is expected to be more readily soluble in water and polar protic solvents due to its ionic nature. [3]When reporting the solubility of a salt, it is crucial to specify whether the measurement is based on the mass of the salt or the free form.

Conclusion: A Roadmap to Comprehensive Solubility Characterization

A thorough understanding of the solubility profile of (S)-2-tert-Butyl-3-methyl-4-imidazolidinone and its salts is not merely an academic exercise; it is a fundamental prerequisite for its successful application in both academic research and industrial processes. By employing a systematic and rationale-driven approach, from in-silico prediction to rigorous experimental determination, researchers can generate a comprehensive and reliable dataset. This data will empower informed decisions regarding solvent selection for synthesis and purification, formulation strategies for potential therapeutic applications, and overall process optimization.

References

-

Horváth, A., et al. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Molecules, 23(11), 2888. [Link]

-

PubMed. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives.[Link]

-

ResearchGate. Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids.[Link]

-

PubMed. Design of main-chain polymers of chiral imidazolidinone for asymmetric organocatalysis application.[Link]

Sources

- 1. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(+)-2-(叔丁基)-3-甲基-4-咪唑烷酮三氟乙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

The Architect of Asymmetry: A Technical Guide to the Purpose of Trifluoroacetic Acid in (S)-Imidazolidinone Catalysis

Executive Summary

For researchers, medicinal chemists, and drug development professionals engaged in asymmetric synthesis, the pursuit of stereochemical control is paramount. The advent of organocatalysis, particularly the use of chiral (S)-imidazolidinones, known as MacMillan catalysts, has provided a powerful, metal-free alternative for constructing complex chiral molecules.[1][2] A critical, yet often nuanced, aspect of this technology is the essential role of the acid co-catalyst, with trifluoroacetic acid (TFA) frequently being the reagent of choice. This guide delineates the multifaceted functions of the trifluoroacetic acid salt in these catalytic systems. We will move beyond simple procedural descriptions to explore the fundamental principles of iminium ion activation, the mechanistic implications of the acid-base equilibrium, and the subtle, yet profound, influence of the trifluoroacetate counterion on reaction kinetics and stereochemical outcomes. This document serves as a comprehensive resource, grounded in field-proven insights and validated protocols, to empower scientists to rationally design and optimize asymmetric transformations.

Introduction: The Dawn of Iminium Ion Catalysis

Traditional asymmetric catalysis has heavily relied on chiral metal complexes to activate substrates. However, the development of organocatalysis presented a paradigm shift, utilizing small, purely organic molecules to achieve similar levels of stereocontrol.[3] A cornerstone of this field is the concept of iminium ion catalysis , a strategy pioneered by Professor David MacMillan.[1] This approach leverages the reaction of a chiral secondary amine catalyst, such as an (S)-imidazolidinone, with an α,β-unsaturated aldehyde or ketone. This condensation reaction reversibly forms a chiral iminium ion.[2][4]

The formation of the iminium ion is the crucial activation step. By converting the neutral carbonyl compound into a cationic iminium species, the catalyst dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system.[2] This "LUMO-lowering" effect renders the β-carbon significantly more electrophilic and susceptible to attack by a wide range of nucleophiles, including dienes (in Diels-Alder reactions) and electron-rich arenes (in Friedel-Crafts alkylations).[3][4] The chiral scaffold of the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the exposed face and thereby controlling the absolute stereochemistry of the newly formed stereocenter(s).

The Imperative of Protonation: Why the Acid Salt is the Active Form

An imidazolidinone catalyst in its free-base form is not catalytically active for iminium ion formation. The catalytic cycle is initiated by a Brønsted acid, which protonates the secondary amine of the catalyst. This protonation is essential for two key reasons:

-

Facilitating Condensation: The acid catalyzes the condensation reaction between the protonated amine and the carbonyl substrate to form a hemiaminal intermediate, which then readily eliminates water to generate the active iminium ion.

-

Maintaining Catalyst Stability: The salt form prevents catalyst deactivation through unproductive side reactions.

The choice of the Brønsted acid is therefore not a trivial experimental parameter; it is a critical determinant of the reaction's success, influencing both the rate of reaction and the stereochemical outcome.[5]

Trifluoroacetic Acid (TFA): A Privileged Co-Catalyst

While various Brønsted acids, such as hydrochloric acid (HCl), camphorsulfonic acid (CSA), and triflic acid (TfOH), can be used, trifluoroacetic acid (TFA) has emerged as a particularly effective and often superior co-catalyst in many imidazolidinone-catalyzed reactions.[3] The preference for TFA is rooted in a finely tuned balance of acidity and the specific properties of its conjugate base, the trifluoroacetate anion.

The Acidity Balance (pKa): Activating, Not Deactivating

The ideal acid co-catalyst must be strong enough to ensure a sufficient concentration of the protonated amine to drive the formation of the iminium ion. However, if the acid is too strong, it can lead to undesired side reactions or complete protonation and deactivation of the nucleophile. TFA, with a pKa of approximately 0.23 in water, occupies a "sweet spot." It is sufficiently acidic to efficiently promote iminium ion formation without being so aggressive as to cause substrate degradation or inhibit the reaction.[6] In contrast, extremely strong acids can sometimes suppress the reaction entirely.[3]

The Role of the Trifluoroacetate Counterion

The superiority of TFA often transcends simple pKa arguments, pointing to the crucial role of the trifluoroacetate (CF₃COO⁻) counterion in the catalytic cycle. While the iminium ion is the primary locus of stereochemical control, the counterion is not a mere spectator. It exists in close proximity to the cationic iminium intermediate as part of an ion pair .

The nature of this counterion can influence the reaction in several ways:

-

Stereoselectivity: Experimental evidence consistently shows that TFA can deliver higher enantioselectivities compared to other acids like HCl. In a comparative study on the asymmetric Diels-Alder reaction, TFA as the co-catalyst provided a product with 98% enantiomeric excess (ee), outperforming HCl.[3] This suggests that the trifluoroacetate anion may participate in organizing the transition state through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, creating a more ordered and stereochemically discriminating environment for the C-C bond formation.

-

Reaction Rate and Yield: The choice of acid also impacts reaction efficiency. In the same comparative study, TFA not only gave the highest enantioselectivity but also a high yield of 98%.[3]

-

Basicity in Subsequent Steps: In certain reactions, such as the Friedel-Crafts alkylation of indoles and pyrroles, the counterion must act as a base to facilitate the rearomatization of the aromatic ring after the initial nucleophilic attack. The trifluoroacetate anion, being the conjugate base of a moderately strong acid, is basic enough to effectively promote this proton abstraction step, which can be rate-limiting.

Comparative Performance of Acid Co-Catalysts

The following table summarizes data from a study on the asymmetric Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, catalyzed by a phosphonylated imidazolidinone, highlighting the superior performance of TFA.[3]

| Entry | Acid Co-Catalyst | Yield (%) | endo ee (%) |

| 1 | HCl | 75 | 90 |

| 2 | CSA | 89 | 95 |

| 3 | TfOH | 95 | 96 |

| 4 | HBF₄ | No Reaction | - |

| 5 | TFA | 98 | 98 |

Data sourced from a representative study to illustrate the trend.[3] Conditions: 20 mol% catalyst, 20 mol% acid co-catalyst.

Mechanistic Deep Dive: The Catalytic Cycle with TFA

The catalytic cycle for an imidazolidinone-catalyzed reaction, such as a Diels-Alder cycloaddition, using TFA as the co-catalyst can be broken down into the following key steps:

-

Catalyst Protonation: The secondary amine of the (S)-imidazolidinone catalyst (Cat ) is protonated by trifluoroacetic acid (TFA) to form the ammonium trifluoroacetate salt.

-

Iminium Ion Formation: The protonated catalyst condenses with the α,β-unsaturated aldehyde, eliminating a molecule of water to form the chiral iminium ion. The trifluoroacetate anion remains as the counterion.

-

Stereoselective Nucleophilic Attack: The LUMO-lowered iminium ion undergoes nucleophilic attack. The bulky substituents on the catalyst (e.g., benzyl and tert-butyl groups) effectively block one face of the dienophile, forcing the diene to approach from the less hindered face.

-

Enamine Formation: Following the C-C bond formation, the resulting intermediate is an enamine.

-

Hydrolysis and Product Release: The enamine is hydrolyzed to release the chiral aldehyde product and regenerate the protonated catalyst, which can then re-enter the catalytic cycle.

Caption: Iminium ion catalytic cycle using TFA.

Experimental Protocols: A Self-Validating System

Adherence to meticulous experimental protocol is essential for reproducibility and achieving high levels of stereoselectivity. Here, we provide a representative protocol for an asymmetric Friedel-Crafts alkylation.

In Situ Preparation of the Catalyst Trifluoroacetate Salt

The active catalyst is typically generated in situ from the free-base imidazolidinone and TFA.

-

Objective: To prepare a stock solution of the active catalyst for use in the reaction.

-

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (or other desired MacMillan catalyst)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

-

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add the (S)-imidazolidinone catalyst (e.g., 43 mg, 0.1 mmol, 20 mol%).

-

Add the desired volume of anhydrous solvent (e.g., 5 mL THF).

-

Add the required amount of co-solvent if necessary (e.g., 0.5 mL H₂O).

-

Add an aqueous solution of TFA (e.g., 1 M, 0.1 mL, 0.1 mmol, 20 mol%).[3]

-

Stir the mixture for 10 minutes at room temperature to ensure complete formation of the ammonium trifluoroacetate salt. The solution is now ready for the addition of substrates.

-

Asymmetric Friedel-Crafts Alkylation of N-Methylpyrrole

-

Objective: To perform an enantioselective conjugate addition of N-methylpyrrole to an α,β-unsaturated aldehyde.

-

Materials:

-

Catalyst solution prepared as described in 5.1.

-

N-methylpyrrole (nucleophile)

-

trans-Cinnamaldehyde (electrophile)

-

Sodium borohydride (NaBH₄) for in situ reduction

-

Standard workup and purification reagents (water, brine, silica gel).

-

-

Procedure:

-

To the prepared catalyst solution, add N-methylpyrrole (e.g., 0.2 mL, 2.5 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., -30 °C).

-

Add the trans-cinnamaldehyde derivative (0.5 mmol) dropwise to the reaction vial.[3]

-

Stir the suspension at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (e.g., after 48 hours), quench the reaction by adding sodium borohydride (NaBH₄) (e.g., 84 mg, 2.2 mmol) to reduce the resulting aldehyde to the corresponding alcohol for easier purification and analysis.[3]

-

Allow the reduction to proceed for 2 hours at room temperature.

-

Perform an aqueous workup by washing with water and brine.

-

Purify the crude product by silica gel column chromatography to yield the desired alcohol.

-

Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

-

Conclusion and Future Outlook

The use of trifluoroacetic acid as a co-catalyst is a critical design element in the application of (S)-imidazolidinone organocatalysts. Its role extends beyond that of a simple proton source; the trifluoroacetate anion is an active participant in the catalytic cycle, influencing reactivity and, most importantly, stereoselectivity. By providing an optimal balance of acidity and beneficial counterion effects, TFA enables a broad range of asymmetric transformations with exceptional levels of control, yielding products with high enantiomeric purity. As the field of organocatalysis continues to evolve, a deeper computational and experimental understanding of the subtle non-covalent interactions between the catalyst, substrate, and counterion in the transition state will undoubtedly lead to the design of even more efficient and selective catalytic systems, further solidifying the place of organocatalysis as an indispensable tool in modern synthetic chemistry.

References

-

Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

- Lelais, G., & MacMillan, D. W. C. (2006). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Accounts of Chemical Research, 39(3), 79-89.

- Pace, V., & Holzer, W. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Current Organic Synthesis, 10(5), 785-817.

-

Gao, F., Wu, X., Wu, F., & Wan, B. (2014). Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. Organic & Biomolecular Chemistry, 12(34), 6646–6654. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-5-Benzyl-2,2,3-Trimethylimidazolidin-4-One 2,2,2-Trifluoroacetate. Retrieved from [Link]

- Dey, S., & Krishnan, R. (2022). Nobel Prize in Chemistry 2021. Resonance, 27(12), 2163-2181.

-

Porta, A., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Chemistry – A European Journal, 20(14), 4141-4148. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of (S)-2-tert-Butyl-3-methylimidazolidin-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of (S)-2-tert-butyl-3-methylimidazolidin-4-one, a cornerstone chiral auxiliary and organocatalyst in modern asymmetric synthesis. We will delve into the principles governing its stereoselective synthesis, the methodologies for its structural and stereochemical characterization, and the mechanistic underpinnings of its applications in inducing chirality in a variety of chemical transformations. This document is intended for researchers, scientists, and drug development professionals who seek a deep, field-proven understanding of this versatile molecule.

Introduction and Nomenclature

The imidazolidin-4-one scaffold has emerged as a privileged structure in asymmetric synthesis, largely due to the pioneering work of Seebach and MacMillan. The specific molecule of interest, systematically named (S)-2-tert-butyl-3-methylimidazolidin-4-one, is a powerful tool for controlling the stereochemical outcome of reactions.

A note on the nomenclature: The user-specified topic "(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone" contains non-standard descriptors. In established chemical literature, the stereochemistry of this class of compounds is typically defined by the configuration at the stereocenters of the heterocyclic ring, usually C2 and C5. The "(S)" designation almost invariably refers to the configuration at C5, which is derived from an (S)-amino acid precursor. The substituent at C2 is introduced via condensation with an aldehyde, creating a second stereocenter. The relative stereochemistry of the substituents at C2 and C5 (cis or trans) is a critical feature. The "Z" in the user's query likely refers to this diastereomeric relationship, which is determined during the synthesis. This guide will focus on the well-documented chemistry of these compounds and will use the standard nomenclature, clarifying the cis/trans relationships where appropriate.

Imidazolidin-4-ones are valued for their conformational rigidity and the steric shielding they provide, which are key to their ability to direct the approach of reagents to one face of a reactive intermediate.[1] They find extensive use as chiral auxiliaries in diastereoselective alkylations and as organocatalysts in a wide array of enantioselective transformations.[2]

Stereoselective Synthesis: The Principle of Self-Regeneration of Stereocenters

The synthesis of enantiomerically pure (S)-2-tert-butyl-3-methylimidazolidin-4-one is a prime example of the "self-regeneration of stereocenters" (SRS) principle, a concept developed by Seebach.[3] This elegant strategy allows for the modification of a chiral molecule at a stereocenter without the loss of stereochemical information.[3]

The general synthetic approach begins with an enantiomerically pure α-amino acid, in this case, (S)-alanine methyl ester. The synthesis proceeds through the following key steps:

-

N-Methylation: The secondary amine of (S)-alanine methyl ester is methylated to yield (S)-N-methylalanine methyl ester.

-

Amide Formation: The resulting amino ester is then reacted with a suitable reagent to form an amide.

-

Cyclization with Pivaldehyde: The crucial step for establishing the stereochemistry at C2 is the condensation of the N-methylated amino amide with pivaldehyde (2,2-dimethylpropanal). This reaction forms the imidazolidin-4-one ring. The bulky tert-butyl group from pivaldehyde plays a significant role in directing the stereochemical outcome of this cyclization, leading to the formation of a specific diastereomer.[3]

The stereoselectivity of the cyclization is governed by minimizing steric interactions in the transition state. The bulky tert-butyl group preferentially orients itself to avoid steric clash with the existing substituent at C5, leading to a high diastereomeric excess of the desired product.[3][4]

Experimental Protocol: Synthesis of (S)-2-tert-Butyl-3-methylimidazolidin-4-one

The following is a representative, generalized protocol based on established literature procedures for the synthesis of similar imidazolidinones.

-

Step 1: N-Methylation of (S)-Alanine Methyl Ester:

-

Dissolve (S)-alanine methyl ester hydrochloride in methanol.

-

Add a suitable base, such as sodium methoxide, to neutralize the hydrochloride.

-

Add paraformaldehyde and a reducing agent, such as sodium cyanoborohydride, portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-